molecular formula C12H17NO B8273018 5-Amino-5-(2-methoxyphenyl)-1-pentene

5-Amino-5-(2-methoxyphenyl)-1-pentene

Cat. No.: B8273018
M. Wt: 191.27 g/mol
InChI Key: MLEIAANUDPKWQX-UHFFFAOYSA-N
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Description

5-Amino-5-(2-methoxyphenyl)-1-pentene is a branched alkene derivative featuring an amino group and a 2-methoxyphenyl substituent at the 5-position of a pentene backbone.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(2-methoxyphenyl)pent-4-en-1-amine

InChI

InChI=1S/C12H17NO/c1-3-4-8-11(13)10-7-5-6-9-12(10)14-2/h3,5-7,9,11H,1,4,8,13H2,2H3

InChI Key

MLEIAANUDPKWQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(CCC=C)N

Origin of Product

United States

Comparison with Similar Compounds

NBOMe Series (25X-NBOMe)

Structural Similarities :

  • Shared 2-methoxyphenyl group : Both 25I-NBOMe and 25C-NBOMe contain a 2-methoxyphenylmethylamine moiety attached to a substituted phenethylamine backbone .
  • Key Differences: Backbone: NBOMe compounds have an ethanamine backbone, whereas 5-amino-5-(2-methoxyphenyl)-1-pentene features a pentene chain. Pharmacology: NBOMe derivatives are potent serotonin receptor agonists with psychedelic effects, while the pentene derivative’s bioactivity remains uncharacterized .

Table 1: Comparison with NBOMe Compounds

Property This compound 25I-NBOMe
Backbone Pentene Phenethylamine
Functional Groups Amino, alkene, 2-methoxyphenyl Methoxy, halogen, benzylamine
Known Bioactivity Not reported Psychedelic (5-HT2A agonist)

Piperazine Derivatives (HBK Series)

Structural Similarities :

  • 2-Methoxyphenyl substitution : HBK14–HBK19 incorporate a 2-methoxyphenyl group into a piperazine ring system .
  • Key Differences :
    • Core Structure : HBK compounds use a piperazine ring, enabling hydrogen bonding and receptor interactions, while the pentene derivative’s linear structure may limit such interactions.
    • Applications : Piperazines are explored for CNS drug development, whereas the pentene derivative’s alkene group suggests reactivity in polymerization or cross-coupling reactions .

1-Pentene Derivatives

Structural Similarities :

  • Alkene backbone : Unsubstituted 1-pentene shares the pentene chain but lacks functional groups .
  • Key Differences: Reactivity: The amino and 2-methoxyphenyl groups in this compound may alter oxidation kinetics compared to plain 1-pentene, which has well-studied ignition delay times (600–900 K) .

Table 2: Oxidation Behavior Comparison

Compound Ignition Delay (K) Oxidation Pathway
1-Pentene 600–900 Radical chain reactions
This compound Not studied Likely amine-mediated inhibition

5-Amino Phenyl Compounds

Structural Similarities :

  • 5-Amino substitution: Compounds like 5-amino-2-phenylhydantoin share the amino-aromatic motif .
  • Key Differences: Substituent Position: The 2-methoxyphenyl group in the pentene derivative introduces steric and electronic effects distinct from hydantoin or pyridine-based analogs. Applications: 5-Amino-2-naphthalenesulfonic acid () is used in dyes, whereas the pentene derivative’s applications are speculative .

Heterocyclic Methoxyphenyl Compounds

Structural Similarities :

  • Methoxyphenyl group : 2-(2-methoxyphenyl)pyridine oxide () shares the aromatic substitution pattern .
  • Key Differences :
    • Chirality : Heterocycles like pyridine oxides exhibit resolvable chirality at low temperatures, whereas the pentene derivative’s stereochemical behavior is unexplored .

Chalcogen-Bonded Systems

Structural Similarities :

  • Methoxyphenyl participation : (2-Methoxyphenyl)-λ³-iodane derivatives utilize methoxy groups for chalcogen bonding (O⋯O interactions) .
  • Key Differences :
    • Reactivity : The pentene derivative’s amine and alkene groups may favor hydrogen bonding or Michael addition over chalcogen bonding .

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